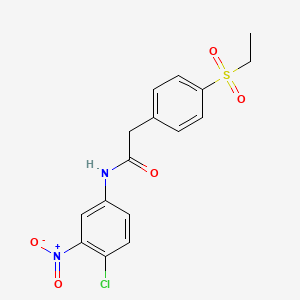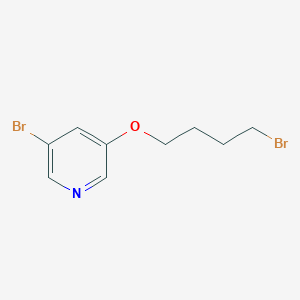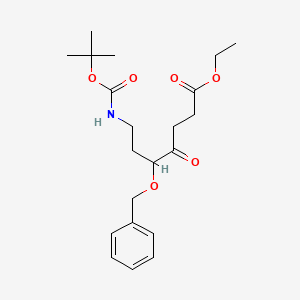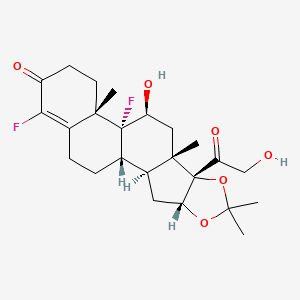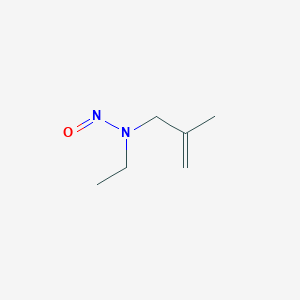
N-Ethyl-N-nitrosomethallylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-nitrosomethallylamine is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is used primarily in research settings to study the effects and mechanisms of nitrosamines.
Preparation Methods
The synthesis of N-Ethyl-N-nitrosomethallylamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethyl-N-methallylamine with nitrous acid under acidic conditions . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products. Industrial production methods for nitrosamines, including this compound, often involve similar nitrosation reactions but on a larger scale, with stringent controls to ensure purity and safety .
Chemical Reactions Analysis
N-Ethyl-N-nitrosomethallylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include nitrous acid for nitrosation, hydrogen for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Ethyl-N-nitrosomethallylamine is used extensively in scientific research to study the mechanisms of nitrosamine-induced carcinogenesis. It serves as a model compound to understand how nitrosamines interact with biological molecules and induce mutations . In chemistry, it is used to study the reactivity of nitrosamines and their behavior under different conditions. In medicine, research involving this compound helps in understanding the potential health risks associated with nitrosamine exposure .
Mechanism of Action
The mechanism by which N-Ethyl-N-nitrosomethallylamine exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. These interactions can lead to mutations and other cellular damage, contributing to carcinogenesis . The molecular targets of this compound include DNA, proteins, and other cellular macromolecules. The pathways involved in its action are complex and involve multiple steps, including the formation of DNA adducts and the activation of cellular repair mechanisms .
Comparison with Similar Compounds
N-Ethyl-N-nitrosomethallylamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine, in terms of its structure and reactivity . it is unique in its specific molecular structure, which influences its reactivity and the types of reactions it undergoes. Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
These compounds share similar properties but differ in their specific molecular structures and the resulting chemical behavior .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O/c1-4-8(7-9)5-6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
IVAJEGZBGGUVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)


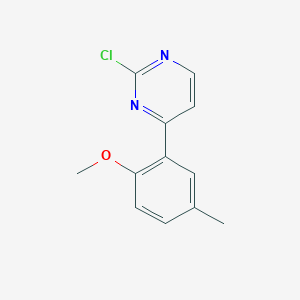
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
